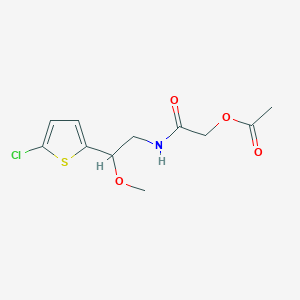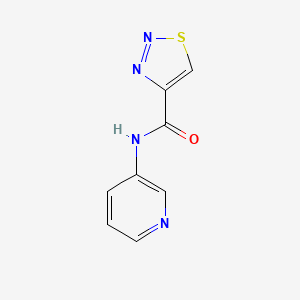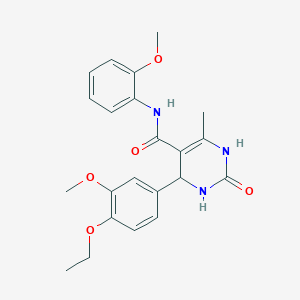
1-(1-Methanesulfonylcyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1-Methanesulfonylcyclobutyl)methanamine” is derived from its molecular formula, C6H13NO2S. The InChI code is 1S/C6H13NO2S.ClH/c1-10(8,9)6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H .Physical and Chemical Properties Analysis
“(1-Methanesulfonylcyclobutyl)methanamine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Methanation Research
- Title : "Review on methanation – From fundamentals to current projects" (Rönsch et al., 2016)
- Key Findings : This review provides a comprehensive look at over 100 years of research in methane production from syngas, touching on methanation technologies and the role of catalysts, with a focus on reactor developments and modeling for optimization.
Spectroscopic Characterization
- Title : "Kinetic and spectroscopic characterisation of highly reactive methanesulfonates" (Bentley et al., 1994)
- Key Findings : This paper explores the kinetics and spectroscopy of methanesulfonates, providing insights into their behavior in different solvolysis conditions, which is crucial for understanding their chemical properties.
Novel Synthesis Approaches
- Title : "A distinct novel approach for the synthesis of 3-indolyl-methanamines" (Das et al., 2013)
- Key Findings : This study demonstrates a novel method for synthesizing 3-indolyl-methanamines using indoles, aldehydes, and nitrobenzenes, showcasing an efficient way to produce these compounds with high yields.
Bioactivity and Chemical Reactions
- Title : "Cu(OTf) 2 和脯氨亚磺酰胺共同催化吲哚与 N -磺酰醛亚胺的Friedel-Crafts反应" (刘海华 et al., 2016)
- Key Findings : This paper discusses the Friedel-Crafts reaction between indole and N-sulfonylaldimine, a major method for preparing 3-indolyl methanamine derivatives, highlighting the importance of this reaction in synthesizing compounds with potent bioactivities.
Photolysis of Protected Carbohydrates
- Title : "Photolysis of Methylsulfonyl and Benzyl Protected Carbohydrates" (Liu & Binkley, 1993)
- Key Findings : This research investigates the photolysis of methanesulfonates in methanol, revealing their potential use in the field of carbohydrate chemistry and photolytic processes.
Methanotrophs and Environmental Applications
- Title : "Methane as a resource: can the methanotrophs add value?" (Strong, Xie, & Clarke, 2015)
- Key Findings : The paper discusses the use of methanotrophic bacteria in various biotechnological applications, including methane conversion, which is directly relevant to the utilization of (1-Methanesulfonylcyclobutyl)methanamine derivatives.
Catalysis and Chemical Reactions
- Title : "Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex" (Ohkuma et al., 2007)
- Key Findings : This study showcases the use of a specific catalyst in the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating the chemical versatility and importance of such compounds in catalysis.
Safety and Hazards
The safety information available indicates that “(1-Methanesulfonylcyclobutyl)methanamine” may pose certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These statements correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
(1-methylsulfonylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXENEQXPIJMSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methanesulfonyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2494051.png)

![N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2494054.png)
![(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2494055.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)
![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)
